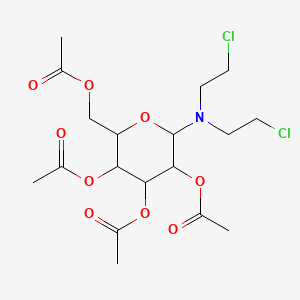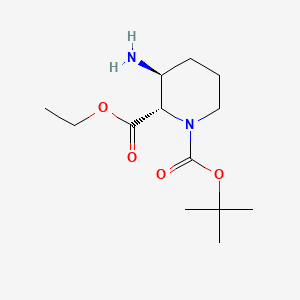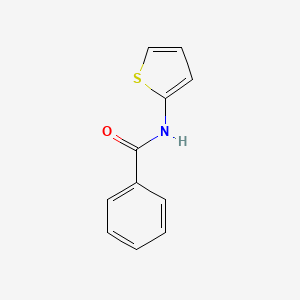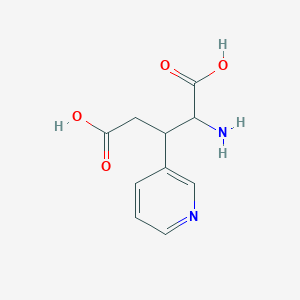![molecular formula C9H12O2 B14003431 3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 4397-23-3](/img/structure/B14003431.png)
3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid functional group. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid typically involves a Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile, resulting in the formation of the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods can include continuous flow reactors and the use of advanced catalysts to increase yield and reduce reaction time. The purity of the final product is often ensured through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxyl group, resulting in the formation of a dicarboxylic acid.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol.
Substitution: This reaction can replace the hydrogen atoms in the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or other substituted derivatives.
科学的研究の応用
6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in mechanistic studies.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other materials due to its stability and reactivity.
作用機序
The mechanism of action of 6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with other molecules, facilitating its binding to enzymes and receptors. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
Uniqueness
6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This combination of features provides distinct reactivity and stability, making it a valuable compound for various applications.
特性
CAS番号 |
4397-23-3 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-5-6-2-3-7(4-6)8(5)9(10)11/h2-3,5-8H,4H2,1H3,(H,10,11) |
InChIキー |
SSVKYZDOIWXDIO-UHFFFAOYSA-N |
正規SMILES |
CC1C2CC(C1C(=O)O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]-](/img/structure/B14003351.png)

![7-(Furan-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14003361.png)



![2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14003389.png)
![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)



![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)

